Cas no 302815-48-1 (6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide)

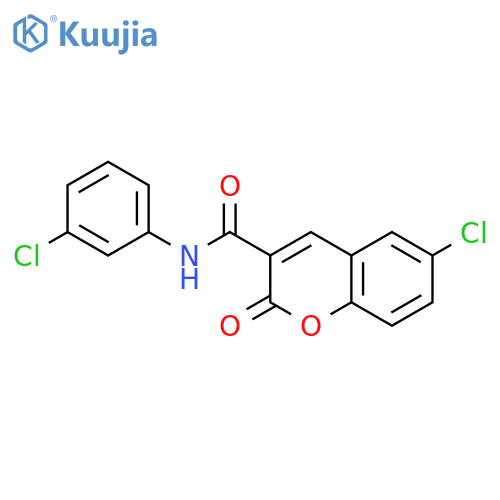

302815-48-1 structure

商品名:6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS番号:302815-48-1

MF:C16H9Cl2NO3

メガワット:334.153562307358

CID:5416647

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-chloro-N-(3-chlorophenyl)-2-oxochromene-3-carboxamide

- 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

-

- インチ: 1S/C16H9Cl2NO3/c17-10-2-1-3-12(8-10)19-15(20)13-7-9-6-11(18)4-5-14(9)22-16(13)21/h1-8H,(H,19,20)

- InChIKey: PYYHXWXRVBMSEC-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(C=C(Cl)C=C2)C=C1C(NC1=CC=CC(Cl)=C1)=O

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3293-0339-10μmol |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-4mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-10mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-20μmol |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-15mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-1mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-3mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-5mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-20mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3293-0339-25mg |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |

302815-48-1 | 90%+ | 25mg |

$109.0 | 2023-04-26 |

6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

302815-48-1 (6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 503537-97-1(4-bromooct-1-ene)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬